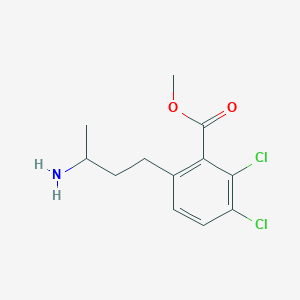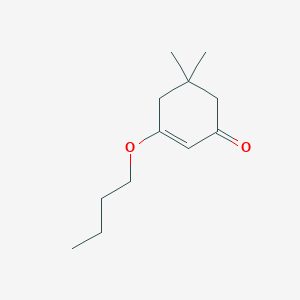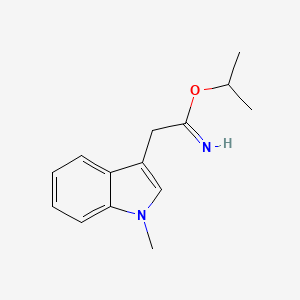
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Vorbereitungsmethoden
The synthesis of indole derivatives, including 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester, often involves the Fischer indole synthesis. This method typically uses hydrazine derivatives and ketones or aldehydes under acidic conditions. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various biologically active molecules.
Biology: Indole derivatives are used in studying cell signaling pathways and biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester involves its interaction with molecular targets and pathways. Indole derivatives often interact with receptors and enzymes, modulating their activity. The nitrogen atom in the indole ring contributes to its basic properties, making it pharmacologically active .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid, methyl ester: Known for its role as a plant hormone and its regulatory functions in tissue differentiation and responses to environmental stimuli.
1H-Indole-3-ethanamine, N-methyl-: Used in the synthesis of biologically active molecules and studied for its pharmacological properties.
1H-Indole-3-ethanamine, α-methyl-: Known for its applications in medicinal chemistry and its potential therapeutic effects.
These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(1-methylindol-3-yl)ethanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)17-14(15)8-11-9-16(3)13-7-5-4-6-12(11)13/h4-7,9-10,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBZBZFIGOHAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=N)CC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448107 |
Source


|
| Record name | 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153777-78-7 |
Source


|
| Record name | 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)



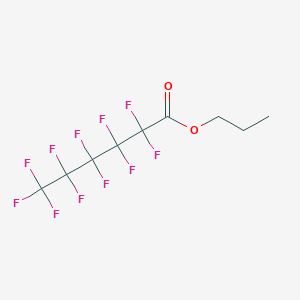
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
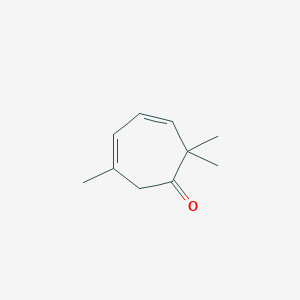
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
